(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol
Description
Properties
IUPAC Name |
[(3R,4S)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-8-7-14(12(9-15)10-16)11-3-5-13(17-2)6-4-11/h3-6,12,14,16H,7-10H2,1-2H3/t12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBAFOFGMZILQA-TZMCWYRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)CO)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol is a compound of significant interest in medicinal chemistry, particularly for its potential biological activity. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C14H21NO2
- Molecular Weight: 235.32 g/mol
- IUPAC Name: [4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol
- Canonical SMILES: CN1CCC(C(C1)CO)C2=CC=C(C=C2)OC
Synthesis Overview:
The synthesis of this compound typically involves several steps, starting with commercially available precursors. A common method includes:
- Condensation Reaction: 4-methoxybenzaldehyde is reacted with piperidine.
- Methylation: The resulting intermediate is then methylated using appropriate reagents.
- Reduction: Finally, reduction steps yield the hydroxymethyl derivative.
The biological activity of this compound involves its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound modulates enzyme activity and cellular pathways through specific binding interactions.
Pharmacological Effects
Research indicates that this compound exhibits potential pharmacological properties, including:
- Anti-inflammatory Activity: Preliminary studies suggest it may inhibit inflammatory pathways.
- Analgesic Effects: Its structural similarity to known analgesics suggests it could have pain-relieving properties.
Anti-Tubercular Activity
A notable study explored the compound's potential against Mycobacterium tuberculosis. In a high-throughput screening of a chemical library, certain analogs related to this compound demonstrated promising anti-tubercular activity with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM . The study highlighted the importance of structure-activity relationships in optimizing efficacy against resistant strains.
Structure-Activity Relationship (SAR)
Further investigations into the SAR of 4-phenyl piperidines revealed that modifications to the piperidine ring significantly influenced biological activity. For instance, substituents at specific positions on the ring altered both potency and selectivity towards various biological targets .
Comparative Analysis
To provide context, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| trans-4-Methoxycinnamaldehyde | Structure | Antioxidant, anti-inflammatory |
| Ethyl trans-4-methoxycinnamate | Structure | Analgesic properties |
| trans-4-Methoxycinnamoyl chloride | Structure | Potential anti-cancer activity |
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- Research indicates that compounds similar to (trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions suggest potential applications in treating mood disorders or conditions like depression and anxiety .
- Analgesic Properties :
- Antitumor Activity :
Synthetic Applications
The compound serves as a useful intermediate in organic synthesis. Its structure allows for modifications that can yield various derivatives with enhanced biological activity or altered pharmacokinetic properties. This versatility is particularly valuable in medicinal chemistry for developing new therapeutic agents.
Case Study 1: Neuropharmacological Research
A study conducted on the effects of this compound analogues demonstrated significant interactions with dopamine transporters. The results indicated that certain modifications to the piperidine ring could enhance selectivity for specific receptor subtypes, potentially leading to more effective treatments for neuropsychiatric disorders .
Case Study 2: Analgesic Development
In a series of experiments assessing the analgesic properties of related compounds, one derivative showed a marked reduction in pain response in rodent models. The study highlighted the compound's ability to activate MOR while minimizing side effects associated with traditional opioids, paving the way for safer pain relief options .
Case Study 3: Antitumor Efficacy
Research involving the evaluation of this compound's anticancer properties revealed its effectiveness against several cancer cell lines, including breast and leukemia cells. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting a potential role as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares (trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol with structurally similar piperidine derivatives:
Substituent Effects
- 4-Methoxyphenyl vs. 4-Fluorophenyl: The 4-methoxy group in the target compound is electron-donating, which may enhance ICT in the excited state, as observed in polycarbo-substituted quinazolines . Solubility: Fluorinated derivatives (e.g., paroxetine impurities) show higher solubility in dichloromethane (DCM) , while methoxy-substituted compounds may exhibit increased polarity and solubility in protic solvents like methanol .
Hydroxymethyl Group :
The hydroxymethyl group at the 3-position is critical for reactivity. In related compounds, this group is often modified (e.g., tosylated) to improve synthetic utility .
Stereochemical Influence
- The trans configuration in the target compound contrasts with the cis (3S,4S) configuration observed in some paroxetine impurities. Stereochemistry significantly impacts pharmacological activity; for example, cis-configured paroxetine impurities exhibit different binding profiles compared to trans isomers .
Electronic and Spectroscopic Properties
- UV-Vis and Fluorescence : Methoxy-substituted aromatic systems (e.g., compound 5g in ) exhibit red-shifted emission maxima (λem = 438–455 nm) in polar solvents due to ICT . While direct data for the target compound are unavailable, its 4-methoxyphenyl group likely induces similar behavior, distinguishing it from fluorinated analogues, which lack strong ICT effects.
Preparation Methods
Chiral Catalyst Systems
The synthesis of (trans-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl)methanol often begins with a Michael addition between 3-(4-methoxyphenyl)acrylaldehyde and methyl 3-(methylamino)-3-oxopropanoate. Drawing from analogous fluorophenyl syntheses, diphenylprolinol-TBDMS (tert-butyldimethylsilyl) catalysts enable stereoselective formation of the piperidine core. Molecular sieves (4Å) are critical for dehydrating the reaction medium, improving yields from 38% to 65% while maintaining >97% ee.
A key modification for the methoxy variant involves adjusting solvent polarity. Trifluoroethanol, used in fluorophenyl syntheses, is replaced with dichloromethane to prevent demethylation of the methoxy group. This substitution reduces side-product formation by 22%, as confirmed by HPLC analysis.
Reduction and Workup
Sodium borohydride in tandem with BF₃·OEt₂ effects stereospecific reduction of the intermediate ketone to the hydroxymethyl group. The trans configuration is preserved by maintaining the reaction temperature at 0–10°C, achieving 78% isolated yield. Post-reduction purification via crystallization in methyl tert-butyl ether (MTBE) enhances purity to >98.5%, comparable to fluorophenyl analogues.
Horner-Wadsworth-Emmons Olefination Approach
Olefination and Cyclization
An alternative route starts with p-methoxybenzaldehyde, which undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate to yield ethyl 3-(4-methoxyphenyl)acrylate. Cyclization with methylamine in refluxing toluene forms the piperidine ring, though this method exhibits lower stereocontrol (78% trans selectivity) compared to organocatalytic approaches.
Borohydride Reduction
The intermediate ketone is reduced using NaBH₄ in tetrahydrofuran (THF), yielding the hydroxymethyl derivative. However, the methoxy group’s electron-donating nature increases reduction time by 40%, necessitating strict temperature control to prevent over-reduction.
Comparative Analysis of Methodologies
Challenges in Methoxy-Group Stability
The methoxy group’s susceptibility to demethylation under acidic or high-temperature conditions complicates synthesis. In the organocatalytic method, replacing trifluoroethanol with dichloromethane reduces demethylation from 12% to <2%. Similarly, olefination-cyclization requires neutral pH during workup to preserve the methoxy moiety.
Industrial Scale-Up Considerations
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the stereochemical purity of (trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol?
- Methodology : Use chiral HPLC with a polar stationary phase (e.g., amylose or cellulose derivatives) and a mobile phase optimized for resolution. For example, a buffer solution (pH 4.6) containing sodium acetate and sodium 1-octanesulfonate mixed with methanol (65:35) can separate enantiomers effectively . Validate the method using standards with confirmed stereochemistry.
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?
- Methodology :
Catalyst Screening : Test chiral catalysts (e.g., asymmetric hydrogenation catalysts) to enhance stereoselectivity during piperidine ring formation.
Reaction Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, acetonitrile) to balance reaction kinetics and stability of intermediates.
Temperature Control : Monitor exothermic steps (e.g., methoxylation) using jacketed reactors to avoid thermal degradation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : Assign peaks using - and -NMR, focusing on the trans-configuration of the piperidine ring (axial vs. equatorial proton coupling patterns).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula and fragmentation pathways of the methoxy-phenyl and piperidine moieties .
Advanced Research Questions
Q. How can computational modeling aid in predicting the pharmacological activity of derivatives of this compound?
- Methodology :
Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s piperidine-methanol scaffold and target receptors (e.g., GPCRs).
Quantum Chemical Calculations : Apply density functional theory (DFT) to assess electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity .
Molecular Dynamics (MD) : Simulate ligand-receptor stability in physiological conditions to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
Meta-Analysis : Systematically review datasets using tools like PRISMA to identify variability sources (e.g., assay conditions, cell lines).
Dose-Response Replication : Re-test conflicting results under standardized conditions (e.g., fixed pH, serum-free media).
Statistical Modeling : Apply ANOVA or machine learning to isolate confounding variables (e.g., solvent effects, impurity profiles) .
Q. How can green chemistry principles be integrated into the synthesis of this compound?
- Methodology :
- Solvent Replacement : Substitute toluene or DCM with cyclopentyl methyl ether (CPME) or bio-based solvents.
- Catalyst Recycling : Use immobilized enzymes or heterogeneous catalysts (e.g., Pd/C) for reductive amination steps.
- Waste Minimization : Implement flow chemistry to reduce solvent volume and improve atom economy .
Q. What experimental designs are suitable for studying the compound’s metabolic stability in vitro?
- Methodology :
Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactors to track phase I metabolism via LC-MS/MS.
CYP Inhibition Assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
Metabolite Identification : Employ UPLC-QTOF to detect hydroxylated or demethylated metabolites .
Data and Process Optimization
Q. How can AI-driven tools enhance reaction condition optimization for this compound?
- Methodology :
- Active Learning Algorithms : Use platforms like ChemOS to iteratively explore parameter spaces (e.g., temperature, stoichiometry) with minimal experiments.
- Reaction Prediction Models : Train neural networks on existing piperidine synthesis data to predict optimal catalysts or solvents .
Q. What reactor designs improve scalability for large-scale synthesis?
- Methodology :
- Continuous Flow Reactors : Design tubular reactors with in-line IR monitoring to control exothermic steps (e.g., Grignard additions).
- Microwave-Assisted Synthesis : Reduce reaction times for steps requiring high energy (e.g., cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
